molecular formula C7H14 B1360116 3,3-Dimethyl-1-pentene CAS No. 3404-73-7

3,3-Dimethyl-1-pentene

Cat. No. B1360116
CAS RN: 3404-73-7
M. Wt: 98.19 g/mol
InChI Key: TXBZITDWMURSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-pentene is an organic compound with the chemical formula C7H14. It is a colorless liquid with a sweet odor and is commonly used in the chemical industry as a monomer for the production of polymers. This compound is also used in various scientific research applications due to its unique properties.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Research on alkenes like 3,3-dimethyl-1-pentene has provided insights into atmospheric chemistry, particularly their interactions with ozone (O3). Alkenes react with O3 to form products like butanal and hexanal, indicating the generation of OH radicals. These reactions are significant in understanding the ozone layer's chemistry and environmental pollution Atkinson, Tuazon, & Aschmann, 1995.

Gas-Phase Reactions

The gas-phase reactions of NO3 radicals with various alkenes, including 3,3-dimethyl-1-pentene, have been studied to determine rate constants. Such research is crucial for understanding atmospheric chemical reactions and processes Aschmann & Atkinson, 2011.

Electrochemical Behavior

Studies on compounds similar to 3,3-dimethyl-1-pentene, such as 4,4-dimethyl-1-phenyl-1-penten-3-one, have explored their electrochemical behavior. These studies contribute to the understanding of the electrochemical properties of organic compounds Almirón et al., 1988.

Atmospheric Oxidation Mechanisms

The reaction of 3,3-dimethyl-1-pentene with OH radicals in the presence of O2 has been theoretically investigated. This research helps in understanding the atmospheric oxidation mechanisms of alkenes Zhang & Du, 2015.

Catalysis and Isomerization

Studies have also focused on the isomerization of alkenes like 1-pentene over catalysts such as H-ZSM-5, which may include insights relevant to 3,3-dimethyl-1-pentene. Understanding these reactions is crucial for catalysis and industrial chemical processes Maeurer & Kraushaar-Czarnetzki, 1999.

Homogeneous Catalysis

Research has been conducted on the transformation of pentenes in the presence of a palladium catalyst based on dimethyl sulfoxide, providing insights into homogeneous catalysis and reaction mechanisms Freidlin, Nazarova, & Kopytsev, 1972.

Platinum Complexes and Alkene Exchange

The study of chloro-bridged platinum(II) complexes with alkenes, including 3,3-dimethyl-1-pentene, has provided insights into the alkene exchange in these complexes. This research is significant for understanding organometallic chemistry and catalysis Masters & Kramer, 1975.

properties

IUPAC Name

3,3-dimethylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBZITDWMURSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075450
Record name 1-Pentene, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-pentene

CAS RN

3404-73-7
Record name 3,3-Dimethyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3404-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylpent-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-DIMETHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentene, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYLPENT-1-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC216MQI07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-pentene
Reactant of Route 2
3,3-Dimethyl-1-pentene
Reactant of Route 3
3,3-Dimethyl-1-pentene
Reactant of Route 4
3,3-Dimethyl-1-pentene
Reactant of Route 5
3,3-Dimethyl-1-pentene
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-1-pentene

Citations

For This Compound
132
Citations
SM Aschmann, R Atkinson - The Journal of Physical Chemistry A, 2011 - ACS Publications
Rate constants for the gas-phase reactions of NO 3 radicals with 13 linear and branched C 5 −C 7 1-alkenes, CH 2 CHR, where R = alkyl, have been measured at 296 ± 2 K and …
Number of citations: 0 pubs.acs.org
J Wang, E Weitz - The Journal of Physical Chemistry A, 2001 - ACS Publications
The transient spectra of Fe(CO) 3 (3,3-dimethyl-1-butene) and Fe(CO) 3 (3,3-dimethyl-1-butene) 2 have been obtained in the carbonyl stretching region of the infrared. Fe(CO) 4 (3,3-…
Number of citations: 0 pubs.acs.org
P Štern, P Trška, M Ferles - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
3540 Stern, Trska, Ferles: its boiling point. This is evidently due to thermal decomposition of the substance which is probably polymeric. The product obtained was in both cases …
Number of citations: 0 cccc.uochb.cas.cz
C Masters, PA Kramer - … des Travaux Chimiques des Pays‐Bas, 1975 - Wiley Online Library
The synthesis and characterization of some chloro‐bridged platinum(II) complexes [Pt 2 Cl 4 L 2 ], where L = 3,3‐dimethyl‐1‐butene, 3,3‐dimethyl‐1‐pentene, 3,3‐dimethyl‐1‐hexene …
Number of citations: 0 onlinelibrary.wiley.com
M Ito, C Kibayashi - Synthesis, 1993 - thieme-connect.com
Facile routes for the preparation of an optically active allylic ether bearing the tert-butyl group at an allylic chiral center, ie 2-(benzyloxy)-3, 3-dimethyl-1-pentene, in both (R)-and (S)-…
Number of citations: 0 www.thieme-connect.com
JC Mitchener, MS Wrighton - Journal of the American Chemical …, 1983 - ACS Publications
Fe (CO) 4 (1, 4-pentadiene)—Fe (CO) 3 (trans-1, 3-pentadiene)+ CO (2) is sufficient activation to effect the rearrangement of the olefin to form the 1, 3-diene complex beginning with the …
Number of citations: 0 pubs.acs.org
AJ Streiff, LH Schultz, AR Hulme, JA Tucker… - Analytical …, 1957 - ACS Publications
The purification and determination of freezing points and purity are des-cribed for the following 20 hydro-carbons of the API Standard and API Research series: 2, 2-dimethyl-3-…
Number of citations: 0 pubs.acs.org
HY SAEIDI - 2012 - macsphere.mcmaster.ca
1,1-Dimethyl-3-phenyl-1-germacyclopent-3-ene (32) was synthesized and it was used for the study of the reactivity of diphenylgermylene (GePh 2 ) toward alkenes using steady state …
Number of citations: 0 macsphere.mcmaster.ca
JL Graff, TJ Sobieralski, MS Wrighton… - Journal of the …, 1982 - ACS Publications
The complexes H4M (DPPE) 2 and D4M (DPPE) 2 (M= Mo, W; DPPE= bis (1, 2-diphenylphosphino) ethane) exhibit emission of visible light upon photoexcitation at 77 K in 2-…
Number of citations: 0 pubs.acs.org
JB Lee, KC Ott, RH Grubbs - Journal of the American Chemical …, 1982 - ACS Publications
Analysis of the kinetics of the reaction of dicyclopentadienyltitanacyclobutane 3 with diphenylacetylene to produce the dicyclopentadienyltitanacyclobutene 7 indicated that the …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.